Cdk7-IN-17
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Overview
Description
Cdk7-IN-17 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription processes. Elevated levels of CDK7 have been associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for CDK7 inhibitors involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cdk7-IN-17 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with reactions often conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cdk7-IN-17 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of CDK7 and its involvement in cell cycle regulation and transcription.
Medicine: Investigated as a potential therapeutic agent for treating cancers with elevated CDK7 levels. .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Cdk7-IN-17 exerts its effects by selectively inhibiting CDK7 activity. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates and activates other cyclin-dependent kinases involved in cell cycle progression. By inhibiting CDK7, this compound disrupts the phosphorylation of RNA polymerase II, thereby impeding transcription initiation and cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ICEC0942 (CT7001): Another selective CDK7 inhibitor with similar mechanisms of action.
SY-1365: A covalent CDK7 inhibitor with potent anti-cancer activity.
SY-5609: A selective CDK7 inhibitor currently in clinical trials for cancer therapy
Uniqueness of Cdk7-IN-17
This compound is unique due to its high selectivity and potency against CDK7. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancers with elevated CDK7 levels. Its ability to induce cell cycle arrest and apoptosis specifically in cancer cells highlights its therapeutic potential .
Properties
Molecular Formula |
C24H26F3N6OP |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[2-[[(3aS,6aR)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16? |
InChI Key |
DETYPENTJDFBFF-PJPHBNEVSA-N |
Isomeric SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4C[C@H]5CC(C[C@H]5C4)N)C#N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CC5CC(CC5C4)N)C#N |
Origin of Product |
United States |
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